

# A Comparative Glycomic Guide: Profiling Cells with High vs. Low Lewis X Expression

**Author:** BenchChem Technical Support Team. **Date:** April 2026

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Compound Name: *Lewis X antigen*

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The Lewis X (LeX) antigen and its sialylated form, Sialyl Lewis X (sLeX), are critical carbohydrate structures involved in a myriad of cell-cell recognition processes, from immune cell trafficking to cancer metastasis. The expression level of these glycans on the cell surface can dramatically alter cellular behavior and is often correlated with disease progression, particularly in oncology. This guide provides a comparative glycomic overview of cells distinguished by high and low expression of Lewis X, supported by quantitative data from colorectal cancer (CRC) cell lines, detailed experimental protocols, and visualizations of relevant biological pathways.

## Comparative Glycomic Profiles: High vs. Low Lewis X Cells

A powerful model for studying the impact of Lewis X expression is the comparison between different colorectal cancer cell lines. Well-differentiated, mucin-secreting cell lines like LS180 are known to exhibit high expression of LeX and sLeX. In contrast, poorly differentiated cell lines such as DLD-1 are characterized by a near-complete absence of these fucosylated

structures, presenting a glycome dominated by sialylated, non-fucosylated glycans.[1][2] This differential expression provides a clear basis for comparative glycomic analysis.

## O-Glycan Profiles

The O-glycome shows the most striking differences. LS180 cells express a diverse array of fucosylated and sialylated O-glycans, including sLeX on core 1, 2, and 4 structures. DLD-1 cells, however, primarily express truncated, sialylated core 2 glycans lacking fucose.[1]

Table 1: Comparison of Key O-Glycan Structures in High LeX (LS180) vs. Low LeX (DLD-1) Cells

Glycan Structure (Symbolic)	Common Name/Feature	High LeX (LS180) Relative Abundance (%)	Low LeX (DLD-1) Relative Abundance (%)
NeuAc $\alpha$ 2-3Gal $\beta$ 1-3(Fuc $\alpha$ 1-4)GlcNAc $\beta$ 1-6(Gal $\beta$ 1-3)GalNAc	Sialyl Lewis A on Core 2	High	Absent
Gal $\beta$ 1-4(Fuc $\alpha$ 1-3)GlcNAc $\beta$ 1-6(Gal $\beta$ 1-3)GalNAc	Lewis X on Core 2	High	Absent
NeuAc $\alpha$ 2-3Gal $\beta$ 1-4(Fuc $\alpha$ 1-3)GlcNAc $\beta$ 1-6(Gal $\beta$ 1-3)GalNAc	Sialyl Lewis X on Core 2	High	Absent
NeuAc $\alpha$ 2-3Gal $\beta$ 1-3(NeuAc $\alpha$ 2-6)GalNAc	Disialyl-T Antigen	Present	High
NeuAc $\alpha$ 2-3Gal $\beta$ 1-3(NeuAc $\alpha$ 2-3Gal $\beta$ 1-4)GlcNAc $\beta$ 1-6)GalNAc	Di-sialylated Core 2	Present	High

Data adapted from the findings in Madunić et al., Cell Mol Life Sci, 2021.[1][2]

## N-Glycan Profiles

Similar trends are observed in N-glycosylation. "Colon-like" cell lines, including LS180, show a high abundance of N-glycans featuring LeX and sLeX epitopes. In contrast, undifferentiated cells like DLD-1 have higher levels of other modifications, such as  $\alpha$ 2-6 sialylation, but lack significant Lewis antigen expression.[3]

Table 2: Comparison of Key N-Glycan Features in High LeX (LS180) vs. Low LeX (DLD-1) Cells

Glycan Feature	High LeX (LS180) Relative Abundance (%)	Low LeX (DLD-1) Relative Abundance (%)
Lewis A / Lewis X Antigens	~6%	Low / Absent
Sialyl Lewis A / Sialyl Lewis X Antigens	~4%	Low / Absent
$\alpha$ 2-3 Sialylation	High	High
$\alpha$ 2-6 Sialylation	Moderate	High
Antenna Fucosylation	High	Low / Absent

Data adapted from the findings in Holst et al., Int J Mol Sci, 2023 and Holst et al., Mol Cell Proteomics, 2016.[3][4][5]

## Experimental Protocols

The characterization of cellular glycomes, particularly the isomeric complexity of Lewis antigens, requires high-resolution analytical techniques. The data presented above were generated using Porous Graphitized Carbon nano-Liquid Chromatography coupled to Electrospray Ionization Mass Spectrometry (PGC-nano-LC-ESI-MS/MS).[1][2][3]

## Detailed Protocol for Cellular O- and N-Glycan Analysis

This protocol outlines the sequential release and analysis of N- and O-glycans from cultured cells in a 96-well plate format.

### 1. Cell Culture and Harvesting:

- Culture cells (e.g., LS180, DLD-1) to ~80% confluency.
  - Harvest cells using a cell scraper and wash with phosphate-buffered saline (PBS).
  - Aliquot approximately 500,000 cells per well in a 96-well plate for analysis.
2. Protein Immobilization and Denaturation:
- Lyse the cells and immobilize the protein content onto a PVDF membrane in a 96-well filter plate.
  - Denature the immobilized proteins using a solution of Guanidine-HCl and dithiothreitol (DTT).
3. Sequential N-Glycan Release:
- After removing the denaturation solution, add Peptide-N-Glycosidase F (PNGase F) to each well.
  - Incubate overnight at 37°C to enzymatically release the N-linked glycans.
  - Collect the released N-glycans by centrifugation for subsequent purification and analysis.
4. O-Glycan Release by Reductive  $\beta$ -Elimination:
- Wash the PVDF membrane containing the now N-deglycosylated proteins.
  - Add a solution of sodium borohydride ( $\text{NaBH}_4$ ) in sodium hydroxide (NaOH) to the membrane.
  - Incubate at 50°C for 16-18 hours. This chemical process cleaves the O-glycans from the peptide backbone and reduces the newly formed reducing end to a stable alditol.
5. Glycan Purification (Solid-Phase Extraction):
- For O-Glycans: Neutralize the  $\beta$ -elimination reaction with acetic acid. Desalt the released O-glycan alditols using a mixed-mode solid-phase extraction (SPE) column containing PGC and boronic acid material. Elute the purified glycans.<sup>[6][7]</sup>

- For N-Glycans: Purify the collected N-glycans using PGC-SPE.

#### 6. PGC-nano-LC-MS/MS Analysis:

- Resuspend the purified glycan samples in water.
- Inject the sample into a nano-LC system equipped with a PGC trap column and an analytical column.
- Separate the glycans using a gradient of acetonitrile in 10 mM ammonium bicarbonate. The PGC stationary phase provides excellent separation of structural isomers, which is critical for distinguishing Lewis A from Lewis X.[1][6]
- Interface the LC system with an ESI mass spectrometer (e.g., an ion trap or QTOF instrument) operating in negative ion mode.
- Acquire data using data-dependent MS/MS, where precursor ions are selected for fragmentation to yield structural information. Cross-ring fragments are particularly informative for linkage analysis.[6]

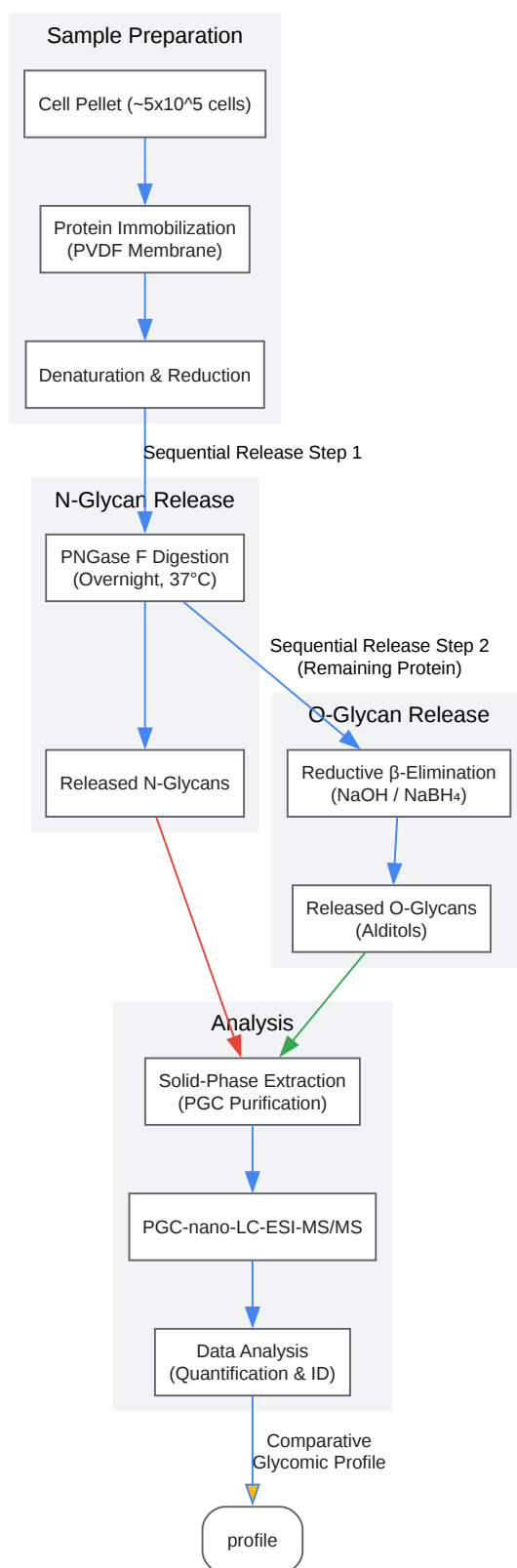
#### 7. Data Analysis:

- Identify glycan compositions based on accurate mass from the MS1 spectra.
- Confirm structures by manually inspecting the MS/MS fragmentation patterns and comparing retention times with known standards or previous data.
- Perform relative quantification by comparing the peak areas of extracted ion chromatograms for each glycan species.[8]

## Visualizations: Workflows and Signaling Pathways

### Glycomic Analysis Workflow

The following diagram illustrates the comprehensive workflow for the sequential analysis of N- and O-glycans from cell lysates.

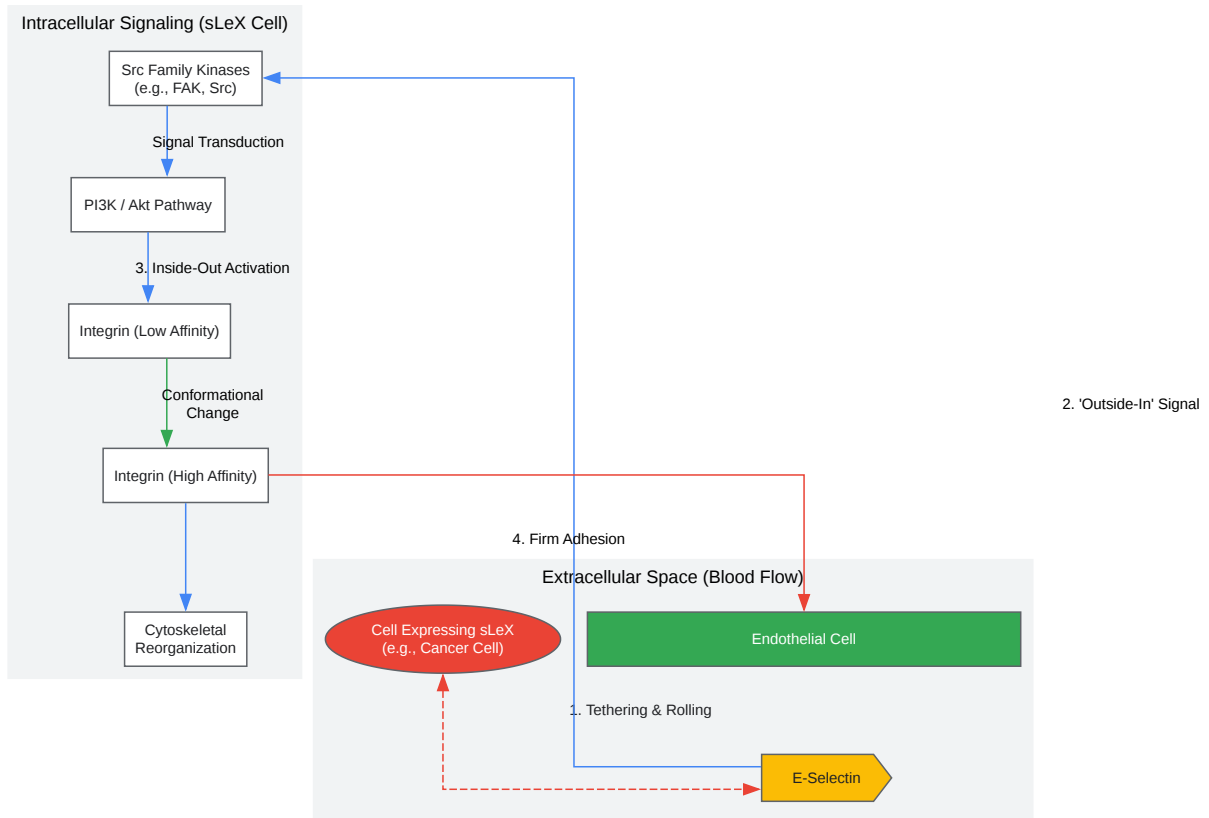


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Sequential workflow for N- and O-glycan analysis.

## Sialyl Lewis X-Mediated Cell Adhesion Signaling

The expression of sLeX on the surface of cells, such as cancer cells or leukocytes, is a critical step for their interaction with endothelial cells lining blood vessels. This process is mediated by the selectin family of adhesion molecules (E-selectin, P-selectin) expressed on the endothelium. This binding is not merely an anchor but initiates a signaling cascade that leads to firm adhesion and extravasation.<sup>[9][10][11]</sup>



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sLeX-Selectin signaling cascade for cell adhesion.

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- To cite this document: BenchChem. [A Comparative Glycomic Guide: Profiling Cells with High vs. Low Lewis X Expression]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1518446/docs#a-comparative-glycomic-guide-profiling-cells-with-high-vs-low-lewis-x-expression>]

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